4'-[4-(Trifluoromethyl)phenoxy][1,1'-biphenyl]-2,5-diol
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Overview
Description
4’-[4-(Trifluoromethyl)phenoxy][1,1’-biphenyl]-2,5-diol is an organic compound that features a biphenyl core substituted with a trifluoromethyl group and a phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-[4-(Trifluoromethyl)phenoxy][1,1’-biphenyl]-2,5-diol typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid. The reaction conditions often include the use of a base such as potassium carbonate, a palladium catalyst like palladium acetate, and a solvent such as toluene or ethanol .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes using more efficient catalysts, higher reaction temperatures, and continuous flow reactors to increase yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
4’-[4-(Trifluoromethyl)phenoxy][1,1’-biphenyl]-2,5-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
4’-[4-(Trifluoromethyl)phenoxy][1,1’-biphenyl]-2,5-diol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and materials science.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 4’-[4-(Trifluoromethyl)phenoxy][1,1’-biphenyl]-2,5-diol involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with specific enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)phenol
- 4-(Trifluoromethyl)benzoyl chloride
- 4-(Trifluoromethyl)phenylacetonitrile
Uniqueness
4’-[4-(Trifluoromethyl)phenoxy][1,1’-biphenyl]-2,5-diol is unique due to its biphenyl core and the presence of both a trifluoromethyl group and a phenoxy group. This combination of functional groups imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications .
Properties
CAS No. |
874919-23-0 |
---|---|
Molecular Formula |
C19H13F3O3 |
Molecular Weight |
346.3 g/mol |
IUPAC Name |
2-[4-[4-(trifluoromethyl)phenoxy]phenyl]benzene-1,4-diol |
InChI |
InChI=1S/C19H13F3O3/c20-19(21,22)13-3-8-16(9-4-13)25-15-6-1-12(2-7-15)17-11-14(23)5-10-18(17)24/h1-11,23-24H |
InChI Key |
YOOUQEURNVXARX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=CC(=C2)O)O)OC3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
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